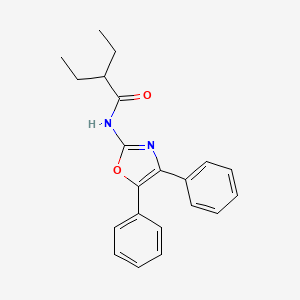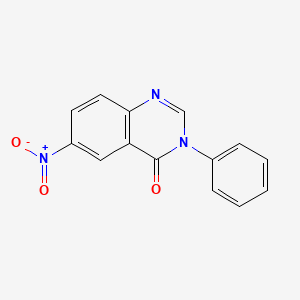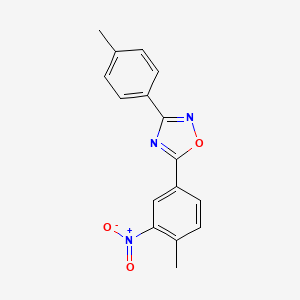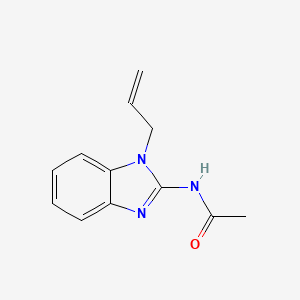![molecular formula C20H24N2O3 B5856899 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
作用机制
EPPB selectively binds to the bromodomain of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which prevents the protein from interacting with its target genes. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, EPPB can alter the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, EPPB has been shown to inhibit the expression of genes that are involved in cell proliferation and survival. EPPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In macrophages, EPPB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of EPPB is its selectivity for N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which makes it a valuable tool for investigating the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in biological processes. EPPB has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using EPPB in lab experiments. EPPB has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, EPPB has been shown to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on EPPB. One area of interest is the development of EPPB as a cancer therapy. Several studies have shown that EPPB can inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer drug. Another area of interest is the investigation of the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in other biological processes, such as neurodegeneration and viral infections. Finally, there is a need for the development of more selective inhibitors of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which can help to elucidate the specific functions of this protein in different biological processes.
合成方法
The synthesis of EPPB involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylphenol with 2-bromoacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then coupled with 4-aminophenylbutyric acid to form EPPB. The synthesis of EPPB has been reported in several scientific papers, and the compound has been synthesized using different methods with varying yields.
科学研究应用
EPPB has been shown to have potential applications in several areas of scientific research. One of the main areas of interest is cancer research, where N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been identified as a potential target for cancer therapy. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide. EPPB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, EPPB has been used in studies to investigate the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in various biological processes, such as cell differentiation and development.
属性
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-19(23)21-16-8-10-17(11-9-16)22-20(24)14-25-18-12-6-15(4-2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHMKTUKKFSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![6-[(1-naphthylmethyl)thio]-9H-purin-2-amine](/img/structure/B5856835.png)

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)


![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)
![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)